molecular formula C10H14N2O B8415952 1-(6-Amino-pyridin-2-yl)-pentan-2-one

1-(6-Amino-pyridin-2-yl)-pentan-2-one

Cat. No. B8415952
M. Wt: 178.23 g/mol
InChI Key: OCILFDMWCKVWMK-UHFFFAOYSA-N
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Patent
US07482341B2

Procedure details

1,1,1,3,3,3-Hexamethyl-2-(6-methyl-pyridin-2-yl)-disilazane (1 g, Engelhardt, J. Chem. Soc. Chem. Commun.,1990, 89) under an argon atmosphere in THF (20 mL) was cooled to −20° C. and treated dropwise at −20° C. with 4.95 mL of a 1.6 M solution of N-butyllithium in hexane over a period of 1 h. The solution was stirred 1 h at −20° C., N-butyronitrile (0.301 g) was added and the mixture was allowed to warm to RT. It was then treated with 1.25 N HCL in methanol (6.34 ml) and stirred for 30 minutes at RT. The mixture was poured into water (pH 1) and extracted with AcOEt that was discarded, the water layer was brought to pH 8 with solid KHCO3 and extracted twice with AcOEt. The layers were separated, the organic layer dried over Na2SO4, filtered and evaporated to give 1-(6-Amino-pyridin-2-yl)-pentan-2-one as viscous yellow oil (0.34 g) that was used without further purification in the next step. MS (EI): 179.2 (M+).
Name
1,1,1,3,3,3-Hexamethyl-2-(6-methyl-pyridin-2-yl)-disilazane
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.301 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
6.34 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[N:3]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([CH3:14])[N:9]=1)[Si](C)(C)C.[Li+].[CH3:18][CH2:19][CH2:20][CH2-:21].C(#N)CCC.[OH2:27]>C1COCC1.CCCCCC.CO>[NH2:3][C:8]1[N:9]=[C:10]([CH2:14][C:18](=[O:27])[CH2:19][CH2:20][CH3:21])[CH:11]=[CH:12][CH:13]=1 |f:1.2|

Inputs

Step One
Name
1,1,1,3,3,3-Hexamethyl-2-(6-methyl-pyridin-2-yl)-disilazane
Quantity
1 g
Type
reactant
Smiles
C[Si](N([Si](C)(C)C)C1=NC(=CC=C1)C)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CCC[CH2-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
0.301 g
Type
reactant
Smiles
C(CCC)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
6.34 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The solution was stirred 1 h at −20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
STIRRING
Type
STIRRING
Details
stirred for 30 minutes at RT
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt that
EXTRACTION
Type
EXTRACTION
Details
extracted twice with AcOEt
CUSTOM
Type
CUSTOM
Details
The layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=CC=CC(=N1)CC(CCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.34 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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